molecular formula C7H10ClFN2 B2466479 (S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride CAS No. 1956437-56-1

(S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride

Cat. No. B2466479
CAS RN: 1956437-56-1
M. Wt: 176.62
InChI Key: KRZXUDJJKFDGGT-JEDNCBNOSA-N
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Description

“(S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1956437-56-1 . It has a molecular weight of 176.62 and its molecular formula is C7H10ClFN2 . The compound is a solid at room temperature .

Physical and Chemical Properties The compound is stored in an inert atmosphere at temperatures between 2-8°C . The IUPAC name for this compound is (S)-1-(6-fluoropyridin-2-yl)ethan-1-amine hydrochloride .

Scientific Research Applications

Antibacterial and Antifungal Activity

  • (S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride derivatives demonstrate significant antibacterial and antifungal activities. A study synthesized novel compounds using this molecule, exhibiting comparable or slightly better activity against bacterial and fungal strains than some medicinal standards (Pejchal, Pejchalová, & Růžičková, 2015).

Catalytic Activity in Polymer Synthesis

  • Zinc complexes containing this compound analogs showed high catalytic activity in the ring-opening polymerization of rac-lactide, useful in polymer science (Nayab, Lee, & Jeong, 2012).

DNA Binding and Anticancer Activity

  • Copper(II) complexes with this compound derivatives exhibit strong DNA binding properties and potential for anticancer applications, with moderate cytotoxicity against various cancer cell lines (Kumar et al., 2012).

Enzyme Inhibition for Alzheimer's Disease

  • Compounds derived from this compound show promising activity as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes associated with Alzheimer's disease (Pejchal, Štěpánková, & Drabina, 2011).

Efflux Pump Inhibition in Antibiotic Resistance

  • Certain this compound derivatives enhance the efficacy of antibiotics against antibiotic-resistant strains by inhibiting efflux pumps in bacteria (Héquet et al., 2014).

Synthesis of Pharmaceutical Intermediates

  • This compound has been used in the synthesis of key intermediates for pharmaceuticals, demonstrating its utility in drug development (Semproli et al., 2020).

Biocide Applications

  • Derivatives of this compound function as effective biocides in cooling water systems, showing broad spectrum antimicrobial activity and corrosion inhibition properties (Walter & Cooke, 1997).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(1S)-1-(6-fluoropyridin-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.ClH/c1-5(9)6-3-2-4-7(8)10-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZXUDJJKFDGGT-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC(=CC=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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